molecular formula C13H11BrN2O2S B2859259 (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797905-18-0

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2859259
CAS RN: 1797905-18-0
M. Wt: 339.21
InChI Key: WBNUYNKKKHCMEF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTA-EG6 is a small molecule that belongs to the class of azetidinone-containing compounds, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Carbonic Anhydrase Inhibition

One key application area of bromophenol derivatives, closely related to the target compound, is in the inhibition of carbonic anhydrase (CA). CA inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies on novel bromophenol derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, highlighting their potential as lead compounds for developing new CA inhibitors (Akbaba et al., 2013).

Antibacterial and Antifungal Activities

Compounds structurally similar to "(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" have been synthesized and tested for their antimicrobial properties. Notably, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids showed significant activity against Gram-negative bacteria, showcasing the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Woulfe & Miller, 1985).

Antioxidant Properties

Research has also focused on the synthesis of bromophenol derivatives and their antioxidant activities. These compounds exhibit radical scavenging activities, which are crucial for protecting against oxidative stress-related damages in biological systems. The antioxidant properties of such derivatives make them candidates for developing drugs and supplements to combat oxidative stress and related diseases (Çetinkaya et al., 2012).

Antitumor and Anti-inflammatory Activities

Novel thiazole and pyrazole derivatives, related to the target compound, have been explored for their antitumor and anti-inflammatory activities. Some derivatives demonstrated inhibitory effects on various cancer cell lines, suggesting their potential in cancer therapy. Additionally, synthesized pyrazole derivatives of gallic acid, related structurally to the target compound, exhibited significant anti-inflammatory activity, indicating their use in developing anti-inflammatory drugs (Arunkumar et al., 2009).

Mechanoluminescence and Thermally Activated Delayed Fluorescence

Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone, sharing structural features with the target molecule, have shown properties of aggregation-induced emission (AIE), thermally activated delayed fluorescence (TADF), and mechanoluminescence (ML). These characteristics are valuable for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and stress-sensitive materials (Liu et al., 2020).

Future Directions

The future directions for research on “(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUYNKKKHCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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